molecular formula C11H9NO3 B13109011 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid

Katalognummer: B13109011
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: RVVIIOWGNLXYGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of o-aminobenzophenone with ethyl chloroformate, followed by cyclization in the presence of a base . Another approach involves the use of multicomponent reactions, where different starting materials are combined in a single reaction vessel to form the desired product .

Industrial Production Methods

Industrial production of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid typically involves optimized synthetic routes that ensure high yield and purity. One-pot synthesis methods are often employed to streamline the production process and reduce the number of purification steps . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl and carboxylic acid groups .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wirkmechanismus

Eigenschaften

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

2-oxo-1,3-dihydro-1-benzazepine-4-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-10-6-8(11(14)15)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2,(H,12,13)(H,14,15)

InChI-Schlüssel

RVVIIOWGNLXYGX-UHFFFAOYSA-N

Kanonische SMILES

C1C(=CC2=CC=CC=C2NC1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.